Methyl (4-aminophenoxy)acetate
Description
Overview of the Chemical Compound's Significance in Scientific Disciplines
The significance of Methyl (4-aminophenoxy)acetate in research is primarily linked to its utility in organic synthesis. It serves as a crucial intermediate in the preparation of various target molecules. A notable application is its use in the synthesis of 2-(4-(Methylsulfonamido)phenoxy)acetic Acid-13C, which is an isotopically labeled version of a metabolite of the antiarrhythmic drug Dofetilide. chemicalbook.com Dofetilide itself is a potassium channel blocker, and studying its metabolites is essential for understanding its pharmacological profile.
The core structure of (4-aminophenoxy)acetate is of considerable interest in medicinal chemistry. For instance, the closely related compound, ethyl 2-(4-aminophenoxy)acetate, has been synthesized as a key precursor for developing novel dual-target hypoglycemic agents. mdpi.comresearchgate.net These agents are designed to act as activators for both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), presenting a potential therapeutic strategy for diabetes. mdpi.com The presence of the reactive amino and ester groups allows for further chemical modifications, enabling researchers to create libraries of related compounds for structure-activity relationship (SAR) studies.
Historical Context of Phenoxyacetate (B1228835) Derivatives in Chemical and Biological Research
The broader family of phenoxyacetic acids, to which this compound belongs, has a rich history in scientific research. The journey of these compounds began in the 1940s with the discovery of their properties as synthetic auxins, or plant growth regulators. encyclopedia.pubwikipedia.org This led to the development of widely used selective herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), which could control broadleaf weeds without harming cereal crops. encyclopedia.pubwikipedia.orgresearchgate.net
Following their success in agriculture, the phenoxyacetic acid scaffold was explored for its therapeutic potential. nih.govjetir.org Over the decades, research has demonstrated that derivatives of phenoxyacetic acid exhibit a wide array of pharmacological activities. innovareacademics.inresearchgate.net These include anti-inflammatory, antimicrobial, anticancer, and antihyperlipidemic properties. nih.govinnovareacademics.inresearchgate.net The versatility of the phenoxyacetic acid core allows for the introduction of various substituents, which can significantly modulate the biological effects of the resulting molecules. nih.govmdpi.com This has made them a staple in drug discovery and development programs. jetir.org
Current Research Landscape and Future Directions for this compound
Current research continues to leverage this compound as a strategic building block. Its synthesis is often achieved through methods like the alkylation of 4-aminophenol (B1666318) with methyl 2-chloroacetate or via the alkylation of 4-nitrophenol (B140041) followed by the reduction of the nitro group. mdpi.comresearchgate.net
The contemporary focus remains heavily on its application in medicinal chemistry. The structural motif of (4-aminophenoxy)acetate is being incorporated into novel therapeutic agents. For example, research into dual GK/PPARγ activators for diabetes highlights the ongoing relevance of this chemical scaffold. mdpi.com Furthermore, the aminophenoxy moiety itself is being explored in other advanced contexts, such as in the design of selective anticancer agents.
Future research directions are likely to expand upon these foundations. The functional handles of this compound—the primary amine and the methyl ester—provide ample opportunities for derivatization. This could lead to the creation of new libraries of compounds for screening against various biological targets. Beyond pharmaceuticals, the unique structure of this compound could find applications in materials science, potentially as a monomer for specialty polymers or as a component in the synthesis of functional dyes or other advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-aminophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPOGYTJVQQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423642 | |
| Record name | methyl (4-aminophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59954-04-0 | |
| Record name | methyl (4-aminophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(4-aminophenoxy)acetate | |
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Synthetic Methodologies for Methyl 4 Aminophenoxy Acetate and Its Analogs
Established Synthetic Pathways for Methyl (4-aminophenoxy)acetate
The preparation of this compound can be efficiently achieved through two principal routes: the O-alkylation of 4-aminophenol (B1666318) and the reduction of a nitrophenoxy precursor. Each of these methods offers distinct advantages and is chosen based on the availability of starting materials and desired reaction conditions.
Alkylation Reactions of 4-aminophenol with Methyl 2-chloroacetate
The direct alkylation of 4-aminophenol with methyl 2-chloroacetate presents a straightforward approach to this compound. However, the presence of two nucleophilic sites, the amino group (-NH2) and the hydroxyl group (-OH), on the 4-aminophenol molecule necessitates a selective O-alkylation to achieve the desired product. Uncontrolled alkylation can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the target compound.
To circumvent this, a common strategy involves the protection of the more nucleophilic amino group prior to the alkylation step. A series of aminophenols can be selectively alkylated on their hydroxyl group in good yields through the protection of the amino group, for example, by condensation with benzaldehyde. This is followed by the alkylation of the phenolic hydroxyl group and subsequent deprotection of the amino group by hydrolysis to yield the desired O-alkylated product researchgate.net.
The general steps for this selective synthesis are outlined below:
Protection of the amino group: 4-Aminophenol is reacted with a suitable protecting agent, such as benzaldehyde, to form a Schiff base (imine). This temporarily masks the amino group, preventing it from reacting in the subsequent step.
O-Alkylation: The protected 4-aminophenol is then treated with methyl 2-chloroacetate in the presence of a base (e.g., potassium carbonate or sodium carbonate). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of methyl 2-chloroacetate to form the ether linkage.
Deprotection of the amino group: The protecting group is removed, typically by acidic hydrolysis, to regenerate the free amino group and yield this compound.
| Step | Reactants | Reagents | Product |
| 1. Protection | 4-Aminophenol, Benzaldehyde | - | N-Benzylidene-4-hydroxyaniline |
| 2. O-Alkylation | N-Benzylidene-4-hydroxyaniline, Methyl 2-chloroacetate | Base (e.g., K2CO3) | Methyl (4-(benzylideneamino)phenoxy)acetate |
| 3. Deprotection | Methyl (4-(benzylideneamino)phenoxy)acetate | Acid (e.g., HCl) | This compound |
Reduction of Methyl (4-nitrophenoxy)acetate Precursors
An alternative and widely employed synthetic route to this compound involves the reduction of its nitro precursor, Methyl (4-nitrophenoxy)acetate. This precursor is readily synthesized by the Williamson ether synthesis, reacting 4-nitrophenol (B140041) with methyl 2-chloroacetate in the presence of a base. The subsequent reduction of the nitro group to an amino group is a well-established transformation in organic synthesis and can be accomplished through various methods.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C).
The general procedure involves dissolving Methyl (4-nitrophenoxy)acetate in a suitable solvent, such as ethanol or ethyl acetate (B1210297), and adding a catalytic amount of Pd/C. The mixture is then subjected to a hydrogen atmosphere, either at atmospheric pressure or under elevated pressure, until the reaction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield this compound.
A related method, catalytic transfer hydrogenation, offers a convenient alternative to the use of gaseous hydrogen. In this approach, a hydrogen donor, such as ammonium formate or hydrazine, is used in conjunction with the Pd/C catalyst.
| Reaction Component | Description |
| Substrate | Methyl (4-nitrophenoxy)acetate |
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H2) or a hydrogen donor (e.g., Ammonium formate) |
| Solvent | Ethanol, Methanol, or Ethyl acetate |
| Product | This compound |
For a more classical and cost-effective reduction method, a mixture of iron powder and ammonium chloride in an aqueous or alcoholic solvent system is frequently used. This method is particularly advantageous for its selectivity and mild reaction conditions.
In a typical procedure, Methyl (4-nitrophenoxy)acetate is dissolved in a solvent mixture, often ethanol and water. Iron powder and a saturated aqueous solution of ammonium chloride are then added. The reaction mixture is heated to reflux and stirred until the reduction of the nitro group is complete, as monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the iron and iron salts, and the product is extracted from the filtrate.
This protocol has been successfully applied to the synthesis of the ethyl analog, ethyl-2-(4-aminophenoxy)acetate, demonstrating its efficacy for this class of compounds.
Synthesis of Related Phenoxyacetate (B1228835) Derivatives and Structural Analogs
The synthetic strategies employed for this compound can be adapted to prepare a variety of related phenoxyacetate derivatives and structural analogs. These analogs are often synthesized to explore structure-activity relationships in medicinal chemistry and materials science.
Preparation of Methyl 2-(4-amino-3-methylphenoxy)acetate
The synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate follows a similar logic to the methods described above. The key starting material for this synthesis is 4-amino-3-methylphenol. This precursor can be prepared from m-cresol through a two-step process involving nitrosation followed by reduction google.comgoogle.com.
Once 4-amino-3-methylphenol is obtained, the synthesis of Methyl 2-(4-amino-3-methylphenoxy)acetate can proceed via two main pathways analogous to those for the parent compound:
Direct O-alkylation of 4-amino-3-methylphenol: Similar to 4-aminophenol, 4-amino-3-methylphenol has two nucleophilic sites. Therefore, selective O-alkylation is necessary. This can be achieved by protecting the amino group, followed by alkylation of the phenolic hydroxyl with methyl 2-chloroacetate in the presence of a base, and subsequent deprotection of the amino group.
Alkylation of a nitro precursor followed by reduction: A more common and often higher-yielding approach involves starting with 3-methyl-4-nitrophenol. This compound is first O-alkylated with methyl 2-chloroacetate to yield methyl 2-(3-methyl-4-nitrophenoxy)acetate. The nitro group of this intermediate is then reduced to an amino group using methods such as catalytic hydrogenation with Pd/C or reduction with iron and ammonium chloride, as described previously.
| Precursor | Synthetic Step | Reagents | Intermediate/Product |
| 3-Methyl-4-nitrophenol | O-Alkylation | Methyl 2-chloroacetate, Base (e.g., K2CO3) | Methyl 2-(3-methyl-4-nitrophenoxy)acetate |
| Methyl 2-(3-methyl-4-nitrophenoxy)acetate | Reduction | H2/Pd/C or Fe/NH4Cl | Methyl 2-(4-amino-3-methylphenoxy)acetate |
Synthesis of Methyl 2-(4-amino-2-bromophenoxy)acetate
The synthesis of Methyl 2-(4-amino-2-bromophenoxy)acetate can be achieved through a multi-step process that typically involves the formation of an ether linkage followed by the reduction of a nitro group. A representative pathway begins with 2-bromo-4-nitrophenol as the starting material.
The initial step is a Williamson ether synthesis. Here, 2-bromo-4-nitrophenol is reacted with methyl bromoacetate in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The phenoxide ion, generated in situ, acts as a nucleophile, displacing the bromide from methyl bromoacetate to form the intermediate, Methyl 2-(2-bromo-4-nitrophenoxy)acetate.
The subsequent and final step is the selective reduction of the nitro group to an amine. This transformation is commonly carried out using metal-acid systems, such as iron powder in the presence of a weak acid like ammonium chloride (NH₄Cl) in an aqueous ethanol solution. jyu.fi Alternative reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The completion of this step yields the target compound, Methyl 2-(4-amino-2-bromophenoxy)acetate.
Table 1: Representative Synthetic Route for Methyl 2-(4-amino-2-bromophenoxy)acetate
| Step | Reactants | Reagents/Conditions | Product |
| 1. Etherification | 2-bromo-4-nitrophenol, Methyl bromoacetate | K₂CO₃, Acetone, Reflux | Methyl 2-(2-bromo-4-nitrophenoxy)acetate |
| 2. Reduction | Methyl 2-(2-bromo-4-nitrophenoxy)acetate | Fe/NH₄Cl, Ethanol/Water, Reflux | Methyl 2-(4-amino-2-bromophenoxy)acetate |
Derivatization from 4-aminophenylacetic acid and its esters
4-Aminophenylacetic acid (4-APAA) and its esters serve as versatile starting materials for the synthesis of various derivatives, including compounds structurally related to this compound. srce.hrresearchgate.net The derivatization typically involves chemical modifications at the amino (-NH₂) or the carboxylic acid (-COOH) functional groups.
One common strategy involves the protection of the amine function before manipulating the carboxylic acid group. For instance, 4-APAA can be condensed with phthalic anhydride in glacial acetic acid to yield 2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetic acid, effectively protecting the amino group. srce.hrresearchgate.net This protected intermediate can then be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). srce.hr
The resulting acid chloride is a reactive intermediate that can be readily esterified. Refluxing the acid chloride with methanol, often in the presence of a base like pyridine, affords the methyl ester, Methyl-2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetate. srce.hrresearchgate.net Subsequent deprotection of the phthalimide group would be required to regenerate the free amino function, leading to an analog of the target compound family.
Table 2: Derivatization of 4-Aminophenylacetic Acid (4-APAA)
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Protection | 4-Aminophenylacetic acid | Phthalic anhydride, Glacial acetic acid, Reflux | 2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetic acid | srce.hrresearchgate.net |
| 2. Acyl Chloride Formation | Protected Acid | Thionyl chloride, Reflux | 2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]acetyl chloride | srce.hr |
| 3. Esterification | Acyl Chloride | Methanol, Pyridine, Reflux | Methyl-2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetate | srce.hrresearchgate.net |
Novel Synthetic Strategies and Methodological Advancements
Facile and Efficient Consecutive Synthesis Approaches
Recent advancements have focused on developing more efficient and streamlined syntheses for (4-aminophenoxy)acetate esters. A notable example is a facile, consecutive reaction approach for the synthesis of the ethyl ester analog, Ethyl 2-(4-aminophenoxy)acetate, which can be adapted for the methyl ester. jyu.fi This method combines the key reaction steps into a high-yield sequence, starting from 4-nitrophenol.
Table 3: Consecutive Synthesis of this compound (Adapted from Ethyl Ester Synthesis)
| Step | Reaction | Reagents | Key Features | Reference |
| 1 | Alkylation (Ether Synthesis) | 4-Nitrophenol, Methyl bromoacetate, K₂CO₃ | Forms ether linkage | jyu.fi |
| 2 | Nitro Reduction | Iron (Fe) powder, Ammonium chloride (NH₄Cl) | Selective reduction, consecutive reaction | jyu.fi |
Investigation of Alternative Starting Materials and Reagents
Research into the synthesis of this compound and its analogs includes the exploration of alternative starting materials and reagents to improve efficiency, cost-effectiveness, and environmental friendliness.
Alternative Starting Materials: Instead of the common 4-nitrophenol starting material, which requires a subsequent reduction step, 4-aminophenol can be used. This approach, however, necessitates the protection of the reactive amino group before the etherification step. Acetylation is a common protection strategy, forming an acetamide, which is stable under the basic conditions of the Williamson ether synthesis. After the ether linkage is formed, a hydrolysis step is required to deprotect the amino group. researchgate.net
Alternative Reagents: For the critical nitro-to-amine reduction step, various reagents and catalytic systems have been investigated as alternatives to the classical iron/acid method.
Catalytic Reduction: Sodium borohydride (NaBH₄) in the presence of a catalyst is a widely studied alternative. mdpi.comresearchgate.net Catalysts such as copper ferrite (CuFe₅O₈) have shown high efficiency, achieving nearly 100% conversion of 4-nitrophenol to 4-aminophenol in a short time. mdpi.com
Eco-Friendly Approaches: In other areas of synthesis, there is a drive to replace hazardous reagents. For instance, the replacement of toxic solvents like carbon tetrachloride with greener alternatives like acetone or dichloromethane has been explored in related syntheses. scirp.org Similarly, replacing alkyl bromides with less hazardous alkyl chlorides, where feasible, is another area of investigation. scirp.org
Table 4: Comparison of Reagents for Nitro Group Reduction
| Reagent/System | Advantages | Disadvantages | Reference |
| Iron / Ammonium Chloride | Inexpensive, effective | Produces iron sludge waste | jyu.fi |
| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction, high yield | Requires specialized pressure equipment, catalyst cost | - |
| Sodium Borohydride / CuFe₅O₈ | Fast reaction, high conversion, catalyst reusability | Catalyst preparation required | mdpi.com |
Biological Evaluation and Pharmacological Profiling of Methyl 4 Aminophenoxy Acetate Derivatives
Assessment of Pharmacological Properties and Biological Activities
In Vitro and In Vivo Bioactivity Studies
The biological activities of Methyl (4-aminophenoxy)acetate derivatives have been evaluated through various in vitro and in vivo models.
Anticancer Activity: In vitro studies on aminophenoxy-functionalized flavone (B191248) derivatives have demonstrated significant anticancer effects. mdpi.com One such derivative, APF-1, was found to be effective at low micromolar concentrations in non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1975). mdpi.com Further mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G2/M phase. mdpi.com Similarly, a series of 4-(4-aminophenoxy)picolinamide derivatives showed moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cancer cell lines. nih.gov The most promising compound from this series, compound 46, was found to induce apoptosis in A549 cells and block the cell cycle primarily in the G0/G1 phase. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of phenoxyacetic acid derivatives has been demonstrated in vivo. nih.gov Using the carrageenan-induced paw edema model in rats, certain derivatives, such as compounds 5f and 7b, showed significant inhibition of paw thickness and weight. nih.gov The anti-inflammatory effect was further supported by the observed reduction in the levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE-2) in the exudate of the inflamed paws. nih.gov
Interaction Studies with Biological Targets
Understanding the interaction of these derivatives with specific biological targets is crucial for elucidating their mechanism of action.
Cyclooxygenase (COX) Enzymes: Phenoxyacetic acid derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov Molecular docking studies and in vitro assays have confirmed the preferential binding and inhibition of COX-2 over the COX-1 isoform for several of these compounds. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
c-Met Kinase: Certain 4-(4-aminophenoxy)picolinamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a role in tumor growth and progression. nih.gov The most active compound, designated as 46, exhibited an IC₅₀ value of 46.5 nM against c-Met kinase. nih.gov Molecular docking and dynamics simulations indicated that this compound forms key hydrogen bonds with amino acid residues in the c-Met kinase active site, explaining its inhibitory activity. nih.gov
Evaluation of Cytotoxicity and Antiproliferative Activity
The cytotoxic and antiproliferative effects of this compound derivatives have been a primary focus, particularly in the context of cancer research.
A study on aminophenoxy flavone derivatives investigated their cytotoxicity in two human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1975, and compared it to their effect on non-malignant healthy fibroblasts. mdpi.com One derivative, APF-1, which features a 4-aminophenoxy group at the 6-position, was particularly effective at low micromolar concentrations and showed a high selective index (SI), indicating greater toxicity towards cancer cells than healthy cells. mdpi.com
Another series of 4-(4-aminophenoxy)pyridinamide derivatives was synthesized and evaluated for antiproliferative activity against three different cancer cell lines: A549 (lung), HeLa (cervical), and MCF-7 (breast). nih.gov Many of the synthesized compounds showed promising activity, with seven compounds having stronger inhibitory effects than the reference drug, cabozantinib, in the A549 cell line. nih.gov
| Compound | Cell Line | Activity Type | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| APF-1 | A549 (NSCLC) | Antiproliferative | 4 | mdpi.com |
| APF-1 | H1975 (NSCLC) | Antiproliferative | 2 | mdpi.com |
| Compound 46 | A549 (NSCLC) | Antiproliferative | 0.26 | nih.gov |
| Cabozantinib (Reference) | A549 (NSCLC) | Antiproliferative | 0.62 | nih.gov |
Medicinal Chemistry Applications and Therapeutic Potential
Precursor for Drug Synthesis and Pharmaceutical Development
This compound and its ethyl ester counterpart are valuable building blocks, or synthons, in the synthesis of more complex active pharmaceutical ingredients (APIs). mdpi.com
Hypoglycemic Agents: Ethyl 2-(4-aminophenoxy)acetate is a key precursor for synthesizing novel dual hypoglycemic agents. mdpi.com Specifically, it is used in the development of dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are important therapeutic targets for type 2 diabetes. mdpi.com
Narcotic Analgesics: The core structure is integral to the synthesis of key intermediates for new generations of highly active narcotic analgesics. researchgate.net For instance, it is a component in the multi-step synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, an essential precursor for fentanyl analogues like remifentanil. researchgate.net
Development of Anti-inflammatory, Analgesic, or Antimicrobial Agents
The phenoxyacetic acid scaffold, derived from this compound, has been a fruitful starting point for developing various therapeutic agents.
Anti-inflammatory and Analgesic Agents: Research has focused on designing phenoxyacetic acid derivatives as selective COX-2 inhibitors to create potent anti-inflammatory drugs with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The analgesic activity of related acetic acid methyl esters has also been investigated, with some compounds showing significant pain-relieving effects in animal models, such as the acetic acid-induced writhing test. nih.govnih.gov
Antimicrobial Agents: The development of antimicrobial agents from this scaffold is an area of interest. While many studies explore the antimicrobial properties of broader chemical classes like flavonoids, the specific derivatization of the (4-aminophenoxy)acetate moiety allows for the synthesis of novel compounds. nih.govnih.gov The functional groups present in the core structure provide opportunities for modification to optimize activity against various bacterial and fungal strains. japsonline.comresearchgate.netmdpi.com
Applications in Cancer Research
The functionalization of the this compound core structure has led to the development of derivatives with notable anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell growth, induce programmed cell death, and target specific types of malignancies.
Inhibition of Malignant Cell Lines
Derivatives incorporating the 4-aminophenoxy moiety have demonstrated significant cytotoxic effects against various human cancer cell lines. In one study, a series of aminophenoxy flavone derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One of the most effective compounds, APF-1, which features a 4-aminophenoxy group, exhibited potent inhibitory effects against non-small cell lung cancer (NSCLC) cell lines. nih.gov
The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for these derivatives against several cell lines. The results underscore the potential of these molecules as selective anticancer agents. nih.gov For instance, the APF-1 derivative was particularly effective against A549 and H1975 lung cancer cells, with IC50 values in the low micromolar range, indicating high potency. nih.gov
Table 1: Antiproliferative Activity (IC50 in µM) of Aminophenoxy Flavone Derivatives
| Compound | A549 (NSCLC) | H1975 (NSCLC) | HDF (Normal Fibroblasts) | Selectivity Index (SI) for H1975 |
|---|---|---|---|---|
| APF-1 | 4 µM | 2 µM | > 40 µM | > 10 |
| APF-2 | 20 µM | 15 µM | > 40 µM | > 2.6 |
| APF-3 | > 40 µM | > 40 µM | > 40 µM | - |
| APF-4 | > 40 µM | 30 µM | > 40 µM | > 1.3 |
| APF-5 | 10 µM | 8 µM | > 40 µM | > 5 |
Data sourced from a study on aminophenoxy flavone derivatives, showing their cytotoxicity after 72 hours of treatment. The Selectivity Index (SI) is calculated as the IC50 in normal cells divided by the IC50 in cancer cells, with a higher value indicating greater cancer cell-specific toxicity. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects. A key finding is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmdpi.com
Flow cytometric analysis of NSCLC cells treated with the aminophenoxy flavone derivative APF-1 revealed that the compound induces apoptosis and arrests the cell cycle in the G2/M phase. nih.govmdpi.com This arrest prevents the cancer cells from progressing through the division cycle and proliferating. The mechanism for this effect was linked to the up-regulation of the p21 protein, a critical regulator of cell cycle progression. nih.govmdpi.com The ability of a compound to halt cell division and trigger apoptosis is a hallmark of many effective chemotherapeutic agents. ajmb.orgnih.govualberta.ca
Targeting Specific Cancer Cell Types (e.g., NSCLC)
A significant challenge in cancer therapy is the development of drugs that selectively target cancer cells while sparing healthy ones. nih.gov Derivatives of this compound have shown promise in this regard, particularly against non-small cell lung cancer (NSCLC). nih.govmdpi.com NSCLC is a prevalent and often difficult-to-treat form of lung cancer, making the discovery of new targeted therapies a priority. mdpi.comcuretoday.comhematologyandoncology.net
The aminophenoxy flavone derivative APF-1 was identified as a promising selective agent for NSCLC. nih.gov Its structure-activity relationship highlighted the importance of the 4-aminophenoxy group linked at a specific position of the flavone A ring. nih.govmdpi.com This compound demonstrated a high selective index (SI), meaning it was significantly more toxic to lung cancer cells (A549 and H1975) than to normal human dermal fibroblasts. nih.gov This selectivity suggests a potential for reduced side effects compared to conventional chemotherapy. nih.gov
Role as a Building Block for Hypoglycemic Agents
The chemical scaffold of (aminophenoxy)acetate is also utilized in the synthesis of compounds with potential applications in treating metabolic disorders like diabetes. Research has explored the creation of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, some of which incorporate a phenoxy acetate (B1210297) moiety, as dual-action hypoglycemic agents. researchgate.netresearchgate.net
One such derivative, Ethyl 2-(3-(2-methyl-6-(4-methylthiazol-2-yl-amino)pyrimidin-4-ylamino)phenoxy) acetate, was synthesized and evaluated. researchgate.net These types of compounds are designed to act as multi-target therapies for type 2 diabetes. researchgate.net For instance, some derivatives have been found to be potent dual-acting agents that activate both glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ), two important targets in glucose homeostasis. researchgate.net When tested in animal models, these compounds demonstrated significant efficacy in lowering blood glucose levels after an oral glucose load, indicating their potential as oral hypoglycemic agents. researchgate.netnih.govresearchgate.net
Potential in Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health problem, particularly in Latin America. nih.govnih.gov The search for new, more effective, and safer drugs is ongoing, as current treatments have limitations. nih.govnih.gov The structural features of this compound derivatives make them candidates for investigation as antitrypanosomal agents.
While direct studies on this compound derivatives are not extensively detailed in the provided context, the broader class of compounds containing related moieties is under investigation. The development of novel chemotherapies for Chagas disease often involves screening diverse chemical libraries for compounds that can inhibit parasite growth. nih.govscielo.brresearchgate.net The exploration of various synthetic compounds, including those with aromatic amine and ether linkages similar to the aminophenoxy structure, is a common strategy in the search for new lead compounds against T. cruzi. nih.gov
Investigation as Antimycobacterial Agents
Tuberculosis, caused by Mycobacterium tuberculosis, is a major global health issue requiring the development of new therapeutic agents to combat drug resistance. nih.gov The 4-aminophenoxy scaffold is being explored for its potential in developing new antimycobacterial drugs.
Research into related structures, such as derivatives of 4-aminosalicylic acid (4-ASA), an existing antitubercular drug, has yielded promising results. nih.gov New derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv. nih.gov Some of these novel compounds exhibited significant activity, with one of the most potent being 2.5 times more effective than the parent drug, 4-ASA. nih.gov These active compounds also displayed low cytotoxicity against normal cells, indicating a high therapeutic index. nih.gov This line of research suggests that modifying scaffolds related to the aminophenoxy structure can lead to potent new antimycobacterial agents. nih.govbioworld.com
Intermediate in Antiviral and Anti-HIV Agent Synthesis
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. While direct evidence of its use in the synthesis of commercial antiviral or anti-HIV drugs is not prominently documented in publicly available literature, its structural motifs are present in compounds explored for such purposes. The phenoxyacetic acid moiety, for instance, is a known scaffold in medicinal chemistry. Several substituted phenoxy acetic acid derivatives have been synthesized and evaluated for their in vitro antiviral activities. For example, a series of phenoxy acetic acid-derived pyrazolines were synthesized and tested for cytotoxicity and antiviral activity, although in this particular study, none of the compounds showed specific antiviral activity. researchgate.net
The synthesis of complex antiviral agents often involves multi-step processes where key intermediates, though not part of the final active pharmaceutical ingredient, are crucial for building the molecular framework. For instance, the synthesis of the anti-HIV drug Lenacapavir involves the preparation of key fragments and intermediates that are later assembled. nih.govnih.govchemrxiv.orgchemrxiv.org The general strategies in antiviral drug synthesis often rely on the use of versatile building blocks that can be chemically modified to optimize activity and selectivity. scispace.comnih.govslideshare.netpurdue.edu Natural products and their derivatives also serve as a rich source of inspiration for the development of new antiviral agents, with research focusing on their structure-activity relationships to guide the synthesis of more potent and selective compounds. frontiersin.orgresearchgate.net
Metabolite of Antiarrhythmic Drugs (e.g., Dofetilide)
This compound is structurally related to a known metabolite of the antiarrhythmic drug Dofetilide. fda.gov Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation or atrial flutter. nih.govhmdb.ca The metabolism of Dofetilide is a critical aspect of its pharmacokinetic profile. Approximately 80% of a Dofetilide dose is excreted unchanged in the urine, while the remaining 20% consists of inactive or minimally active metabolites. nih.govfda.gov
Table 1: Dofetilide Metabolism
| Feature | Description |
| Primary Excretion Route | Renal (approximately 80% as unchanged drug) |
| Metabolic Pathways | N-dealkylation, N-oxidation |
| Primary Metabolizing Enzyme | CYP3A4 (low affinity) |
| Metabolite Activity | Inactive or minimally active |
| Identified Metabolites in Urine | Five polar metabolites |
| Relevant Metabolic Process | N-dealkylation leading to carboxylic acid and secondary amine fragments |
Structure-Activity Relationship (SAR) Studies
While specific and extensive SAR studies on this compound derivatives for antiviral or anti-HIV activity are not widely published, the broader classes of phenoxy and aminophenol derivatives have been investigated for various biological activities. These studies provide valuable insights into the potential structure-activity relationships for derivatives of this compound.
Elucidation of Key Functional Groups for Biological Activity
The biological activity of phenoxyacetic acid and aminophenol derivatives is significantly influenced by their key functional groups. The carboxylic acid or ester group, the ether linkage, the aromatic ring, and the amino group all play crucial roles in the molecule's interaction with biological targets.
For instance, in a study of flavone derivatives with a 4'-aminophenoxy moiety, the presence and position of the aminophenoxy group were found to be critical for selective cytotoxicity against cancer cells. mdpi.com The amino group can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, influencing the molecule's solubility and interaction with target proteins. The phenoxyacetic acid scaffold itself has been the subject of studies on biological activity, where the carboxylic acid group is often essential for activity, potentially acting as a key binding motif to the target protein. mdpi.com
Impact of Structural Modifications on Efficacy and Selectivity
Structural modifications to the core scaffold of phenoxy or aminophenol derivatives can have a profound impact on their efficacy and selectivity. Modifications can include altering the substituents on the aromatic ring, changing the nature of the acidic function (e.g., from a carboxylic acid to a bioisostere), or modifying the linker between the aromatic ring and other functional groups.
In a study on 4-aminophenol (B1666318) derivatives, various substitutions on the imino nitrogen led to compounds with a broad spectrum of antimicrobial and antidiabetic activities. nih.gov The nature of the substituent directly influenced the biological activity profile. Similarly, for a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the scaffold resulted in potent and selective inhibitors of 12-lipoxygenase. nih.gov These examples highlight that even subtle changes to the molecular structure can lead to significant differences in biological activity and selectivity. The stereochemistry of substituents can also play a crucial role in determining the biological activity of a molecule, as demonstrated in studies of 4'-methyl substituted adenosine (B11128) derivatives. nih.gov
Influence of Aromatic Ring Substitutions
Substituents on the aromatic ring of phenoxy and aminophenol derivatives can modulate their physicochemical properties, such as lipophilicity, electronic character, and steric bulk, which in turn affects their biological activity.
For example, in a series of novel 4-phenoxyquinoline derivatives, electron-withdrawing groups on the terminal phenyl rings were found to be beneficial for improving antitumor activity. chemrxiv.org In another study on chloroderivatives of phenoxyacetic acid, the position and number of chlorine atoms on the aromatic ring influenced the compound's reactivity and biological effects. mdpi.com The introduction of different substituents on the aromatic ring of linezolid (B1675486) analogues was also shown to significantly affect their antibacterial activity. kcl.ac.uk These findings underscore the importance of the substitution pattern on the aromatic ring in fine-tuning the biological activity of this class of compounds.
Table 2: Potential Impact of Structural Modifications on Biological Activity
| Modification | Potential Impact | Example Context |
| Amino Group Position | Affects selectivity and efficacy | Anticancer activity of aminophenoxy flavones mdpi.com |
| Carboxylic Acid/Ester Modification | Alters binding to target and pharmacokinetic properties | General principle in drug design |
| Aromatic Ring Substitution | Modulates lipophilicity, electronic properties, and steric interactions | Antitumor activity of phenoxyquinolines chemrxiv.org |
| Linker Modification | Influences conformational flexibility and orientation of functional groups | General principle in medicinal chemistry |
| Stereochemistry of Substituents | Can lead to significant differences in binding affinity and activity | A3 adenosine receptor binding of adenosine derivatives nih.gov |
Mechanistic Investigations and Molecular Interactions
Elucidation of Mechanisms of Action at the Molecular Level
Understanding the mechanism of action of a compound provides insight into its physiological effects. For Methyl (4-aminophenoxy)acetate, this involves examining the chemical behavior of its functional groups and its potential interactions with cellular components.
Reactivity due to Amino and Ester Functionalities
The chemical reactivity of this compound is largely dictated by its primary amino (-NH₂) group and its methyl ester (-COOCH₃) functionality. The amino group, being a primary amine, is nucleophilic and can participate in a variety of chemical reactions. It can react with electrophiles such as acylating reagents to form amides. This reactivity is fundamental in synthetic chemistry, for instance, in the preparation of more complex molecules where the amino group serves as a key reaction site. For example, this compound can be a starting material for the synthesis of hydrazide derivatives nih.gov. The reactivity of the amino group is also pH-dependent, influencing its nucleophilicity.
The ester group, on the other hand, is susceptible to hydrolysis, a reaction that would yield a carboxylic acid and methanol. This transformation can be catalyzed by either acids or bases. The presence of both an amino and an ester group allows for a range of chemical modifications, making this compound a versatile intermediate in organic synthesis nih.gov. The stability and reactivity of these functional groups are key considerations in its potential biological applications.
Interaction with Cellular Signaling Pathways and Gene Expression
While direct studies on the interaction of this compound with cellular signaling pathways and gene expression are not extensively documented, the chemical structure suggests potential for such interactions. The acetate (B1210297) moiety of the molecule, for instance, could potentially influence epigenetic mechanisms. Acetate can be converted in cells to acetyl-CoA, a key metabolite that serves as a substrate for histone acetyltransferases (HATs). Histone acetylation is a critical epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. Studies have shown that acetate can function as an epigenetic metabolite, leading to increased histone acetylation at the promoter regions of certain genes, thereby activating their expression. This suggests a plausible, though yet unproven, mechanism by which this compound, upon hydrolysis to release acetate, could modulate gene expression.
Binding Affinity with Biological Targets (e.g., receptors, enzymes)
The binding affinity of a compound to a biological target, such as a receptor or an enzyme, is a measure of the strength of their interaction. High binding affinity often correlates with the potency of a drug. While specific experimental data on the binding affinity of this compound to biological targets is limited in the available literature, its chemical structure allows for potential interactions with various biological macromolecules.
Molecular Modeling and Docking Studies
In the absence of extensive experimental data, computational methods like molecular modeling and docking are invaluable tools for predicting the biological activity of a compound. These in silico techniques can provide insights into how this compound might interact with potential biological targets.
Prediction of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method can be used to predict the interaction between this compound and a variety of biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity.
For a hypothetical interaction, the amino group of this compound could act as a hydrogen bond donor, while the oxygen atoms of the phenoxy and ester groups could act as hydrogen bond acceptors. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site of a protein. The specific interactions would, of course, depend on the topology and chemical nature of the target's active site.
Computational Analysis of Binding Properties
Computational analysis extends beyond simple docking to include more detailed studies of the binding properties. This can involve calculating the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. Molecular dynamics simulations can also be employed to study the stability of the ligand-target complex over time and to observe the dynamic nature of their interactions.
These computational approaches can help to identify potential biological targets for this compound and to guide the design of future experimental studies. By analyzing the predicted binding modes, researchers can hypothesize about the mechanism of action at a molecular level and prioritize targets for further investigation.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands. This approach aims to enhance the affinity and selectivity of a compound by understanding and capitalizing on the specific interactions between the ligand and the target's binding site.
While this compound serves as a valuable chemical intermediate, for instance, in the synthesis of a metabolite of the antiarrhythmic drug Dofetilide, detailed studies focusing on its direct application in structure-based drug design are not extensively documented in publicly available literature. chemicalbook.com However, its structural analog, Ethyl 2-(4-aminophenoxy)acetate, has been identified as a key precursor or synthon for developing novel dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are significant targets in the management of diabetes. mdpi.com The design of ligands for such targets typically involves SBDD, where the phenoxy acetate scaffold, common to both the methyl and ethyl esters, can be crucial for establishing key interactions within the receptor's binding pocket.
Quantum Chemical Parameters and DFT Calculations
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing profound insights into the electronic structure and reactivity of molecules. For the closely related compound, Ethyl 2-(4-aminophenoxy)acetate, DFT studies have been conducted to elucidate its quantum chemical parameters, offering a strong predictive model for the behavior of this compound. mdpi.com
Electronic and Molecular Structure Aspects
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity. For Ethyl 2-(4-aminophenoxy)acetate, these have been calculated to be -5.2648 eV and -0.2876 eV, respectively. mdpi.com This results in a HOMO-LUMO energy gap of 4.9808 eV, which is a critical parameter in determining the molecule's kinetic stability and chemical reactivity. mdpi.com Both the HOMO and LUMO are primarily distributed over the aromatic π-system of the aryl group, indicating that the primary electronic transition is a π-π* transition. mdpi.com
The calculated net dipole moment for the ethyl analog is 3.0327 Debye, suggesting that it is a polar molecule. mdpi.com Time-dependent DFT (TD-DFT) calculations predicted two significant spectral bands at 286 nm and 226 nm, corresponding to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com These theoretical values align well with experimental UV/Vis spectra, which show bands at 299 nm and 234 nm. mdpi.com
| Parameter | Value |
|---|---|
| HOMO Energy | -5.2648 eV |
| LUMO Energy | -0.2876 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.9808 eV |
| Net Dipole Moment | 3.0327 D |
Hirshfeld Surface Analysis for Supramolecular Interactions
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice, which govern the supramolecular architecture. For Ethyl 2-(4-aminophenoxy)acetate, this analysis reveals the dominant role of several non-covalent interactions in its molecular packing. mdpi.com
The analysis shows that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing. In the asymmetric unit of the crystal structure, which contains two molecular units (Molecule A and Molecule B), the percentages of these interactions are slightly different, reflecting subtle variations in their local environments. mdpi.com
The primary interactions and their contributions to the Hirshfeld surface are detailed below:
H···H contacts: These are the most abundant interactions, accounting for 52.7% in Molecule A and 54.3% in Molecule B, indicative of significant van der Waals forces. mdpi.com
O···H contacts: These interactions, representing hydrogen bonds, contribute 22.2% in Molecule A and 22.3% in Molecule B. mdpi.com
C···H contacts: These interactions, which can be associated with C–H···π interactions, make up 18.0% of the surface in Molecule A and 13.8% in Molecule B. mdpi.com
N···H contacts: These contribute a smaller but still significant percentage, at 3.5% for Molecule A and 3.2% for Molecule B. mdpi.com
These interactions, particularly the O···H and N···H hydrogen bonds, are crucial in stabilizing the crystal structure and influencing the material's physical properties.
| Interaction Type | Contribution % (Molecule A) | Contribution % (Molecule B) |
|---|---|---|
| H···H | 52.7 | 54.3 |
| O···H | 22.2 | 22.3 |
| C···H | 18.0 | 13.8 |
| N···H | 3.5 | 3.2 |
Analytical Techniques and Characterization in Research
Spectroscopic Characterization (FT-IR, NMR, Mass Spectrometry, UV/Vis)
Spectroscopic methods are fundamental in the characterization of Methyl (4-aminophenoxy)acetate, each providing unique insights into its molecular features.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule. The vibrational frequencies of the bonds provide a characteristic spectrum. Key absorptions are expected for the amine (N-H), ester carbonyl (C=O), ether (C-O), and aromatic (C=C and C-H) functionalities.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Amine (N-H) | 3400-3300 | N-H stretching (asymmetric and symmetric) |
| Aromatic C-H | 3100-3000 | C-H stretching |
| Aliphatic C-H (methyl/methylene) | 3000-2850 | C-H stretching |
| Ester Carbonyl (C=O) | 1750-1735 | C=O stretching |
| Aromatic C=C | 1600-1450 | C=C ring stretching |
| Aryl Ether (Ar-O-C) | 1260-1200 (asymmetric), 1075-1020 (symmetric) | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of this compound by mapping the carbon and hydrogen framework.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons, the protons of the amino group, the methylene (B1212753) protons adjacent to the ether oxygen, and the methyl protons of the ester group. chemicalbook.com
¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with variations depending on their substitution), the methylene carbon of the acetate (B1210297) group, and the methyl carbon of the ester. While specific data for the methyl ester is not readily available, the spectrum is expected to be very similar to its ethyl ester analog.
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | ~6.6-6.8 | Aromatic protons (ortho and meta to -NH₂) |
| ¹H | ~4.5 | Methylene protons (-O-CH₂-) |
| ¹H | ~3.7 | Methyl protons (-OCH₃) |
| ¹H | ~3.5 (broad) | Amine protons (-NH₂) |
| ¹³C | ~170 | Ester carbonyl carbon (C=O) |
| ¹³C | ~150, ~142 | Aromatic carbons (C-O and C-N) |
| ¹³C | ~115-116 | Aromatic carbons (CH) |
| ¹³C | ~66 | Methylene carbon (-O-CH₂-) |
| ¹³C | ~52 | Methyl carbon (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry can confirm the elemental formula. The molecular ion peak (M+) would be observed, along with fragment ions resulting from the cleavage of the ester and ether linkages. libretexts.orglibretexts.orgchemguide.co.ukmsu.edu
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ | 182.08118 |
| [M+Na]⁺ | 204.06312 |
| [M-H]⁻ | 180.06662 |
| [M]⁺ | 181.07335 |
Predicted m/z values provide theoretical masses for different ionized forms of the molecule. uni.lu
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like the aromatic ring in this compound. A study on the closely related ethyl ester showed characteristic absorption bands. mdpi.com These absorptions are attributed to π → π* transitions within the benzene (B151609) ring, influenced by the amino and phenoxy substituents. mdpi.comiosrjournals.orgnih.govnih.govspringernature.com
| Absorption Maximum (λmax) | Solvent | Assignment |
|---|---|---|
| ~299 nm | Not specified | π → π* transition |
| ~234 nm | Not specified | π → π* transition |
Data based on the ethyl ester analog, Ethyl-2-(4-aminophenoxy) acetate. mdpi.com
Elemental Analysis
Elemental analysis is a crucial technique to confirm the empirical and molecular formula of a synthesized compound by determining the percentage composition of its constituent elements. For this compound (C₉H₁₁NO₃), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated from its molecular formula and atomic masses. Experimental values obtained from combustion analysis should closely match these theoretical values to verify the purity and identity of the compound.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 59.66 |
| Hydrogen (H) | 6.12 |
| Nitrogen (N) | 7.73 |
| Oxygen (O) | 26.49 |
Calculated from the molecular formula C₉H₁₁NO₃ (Molecular Weight: 181.19 g/mol). achemblock.com
X-ray Crystallography for Structural Confirmation
| Crystallographic Parameter | Reported Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2104(6) |
| b (Å) | 10.3625(9) |
| c (Å) | 11.9562(9) |
| α (°) | 101.787(7) |
| β (°) | 91.849(6) |
| γ (°) | 102.755(7) |
| Volume (ų) | 968.02(14) |
Data for the ethyl ester analog, Ethyl-2-(4-aminophenoxy) acetate. mdpi.com
Chromatographic Methods (TLC, HPLC, Column Chromatography)
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. libretexts.org182.160.97wisc.eduwvu.edu For a compound of intermediate polarity like this compound, a common mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound and solvent system. The Rf value can be adjusted by changing the polarity of the mobile phase; increasing the proportion of the more polar solvent will increase the Rf value. libretexts.orgwisc.eduualberta.ca
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. For this compound, a reversed-phase HPLC method would be suitable. phenomenex.comglsciences.comresearchgate.netuv.eshplc.eu In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.comresearchgate.netuv.es Given the basic nature of the amino group, the pH of the mobile phase is a critical parameter. Using a buffer can ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shape. researchgate.nethplc.eu The retention time is dependent on the specific conditions, including the column, mobile phase composition, flow rate, and temperature.
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is a standard technique. Silica gel is a common stationary phase for this purpose. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, often determined through preliminary TLC analysis. A gradient of increasing polarity, for instance by gradually increasing the percentage of ethyl acetate in hexane, can be used to separate the desired product from impurities.
Q & A
Q. Methodological Answer :
- Recrystallization : Use ethanol or methanol for high-purity crystalline products .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) to separate ester derivatives .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Q. Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects .
- Target Specificity : Use molecular docking simulations to assess interactions with biological targets (e.g., PPARγ or GK) and compare with experimental IC₅₀ values .
- Control for Metabolites : Evaluate stability in biological media (e.g., plasma) to rule out metabolite interference .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Q. Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) using crystallographic data .
- MD Simulations : Model solvation effects in aqueous environments using AMBER or CHARMM force fields .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ ~3.7 ppm (ester –OCH₃) and δ ~6.8–7.2 ppm (aromatic protons) .
- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and amine (N–H stretch ~3350 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 210 .
Basic: What safety protocols are essential when handling this compound in the lab?
Q. Methodological Answer :
- PPE Requirements : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Storage : Keep in amber glass vials at –20°C to prevent hydrolysis .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Q. Methodological Answer :
- Functional Group Modifications :
- Bioisosteric Replacement : Substitute the phenoxy group with thioether or sulfone moieties .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Q. Methodological Answer :
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C):
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C) .
Basic: What solvents are optimal for dissolving this compound in biological assays?
Q. Methodological Answer :
- Polar Solvents : DMSO (≤1% v/v) for stock solutions due to high solubility (~50 mg/mL) .
- Aqueous Buffers : Dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
Advanced: What challenges arise when scaling up lab-scale synthesis, and how can they be mitigated?
Q. Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with controlled cooling during nitro reduction .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of 4-nitrophenol to ethyl bromoacetate) .
- Workflow Integration : Replace column chromatography with fractional distillation for bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
